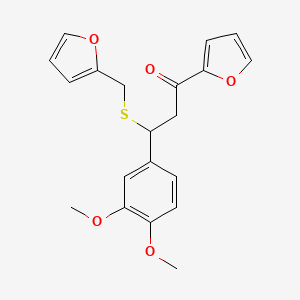

3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(2-furylmethylthio)propan-1-one

Descripción

This compound features a propan-1-one backbone substituted with a 3,4-dimethoxyphenyl group, a 2-furyl group, and a 2-furylmethylthio moiety. The combination of methoxy, furan, and sulfur-containing substituents confers unique electronic, steric, and reactivity profiles.

Propiedades

Fórmula molecular |

C20H20O5S |

|---|---|

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-(furan-2-ylmethylsulfanyl)propan-1-one |

InChI |

InChI=1S/C20H20O5S/c1-22-18-8-7-14(11-19(18)23-2)20(26-13-15-5-3-9-24-15)12-16(21)17-6-4-10-25-17/h3-11,20H,12-13H2,1-2H3 |

Clave InChI |

VHTRYRYPQITPMV-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CO2)SCC3=CC=CO3)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(3,4-Dimetoxifenil)-1-(2-furil)-3-(2-furilmetiltio)propan-1-ona típicamente involucra reacciones orgánicas de múltiples pasos. Una posible ruta sintética incluye:

Formación del intermedio: El paso inicial involucra la reacción de 3,4-dimetoxibenzaldehído con furfural en presencia de una base para formar un compuesto intermedio.

Formación de tioéter: El intermedio se hace reaccionar luego con un compuesto tiol, como 2-furilmetiltiol, en condiciones ácidas para formar el enlace tioéter.

Formación del producto final: El paso final involucra la ciclización del intermedio para formar el producto deseado, 3-(3,4-Dimetoxifenil)-1-(2-furil)-3-(2-furilmetiltio)propan-1-ona.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y técnicas de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

3-(3,4-Dimetoxifenil)-1-(2-furil)-3-(2-furilmetiltio)propan-1-ona puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los sulfoxidos o sulfones correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: Los grupos metoxi pueden sustituirse con otros grupos funcionales mediante sustitución aromática nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas o tioles pueden utilizarse para reacciones de sustitución.

Principales productos

Oxidación: Sulfoxidos y sulfones.

Reducción: Derivados de alcohol.

Sustitución: Varios compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

3-(3,4-Dimetoxifenil)-1-(2-furil)-3-(2-furilmetiltio)propan-1-ona tiene varias aplicaciones de investigación científica:

Química medicinal: Posible uso como compuesto líder para desarrollar nuevos medicamentos debido a su estructura única.

Ciencia de materiales: Investigación de sus propiedades para su uso en electrónica orgánica y fotónica.

Estudios biológicos: Estudio de sus interacciones con moléculas biológicas y su potencial como compuesto bioactivo.

Mecanismo De Acción

El mecanismo de acción de 3-(3,4-Dimetoxifenil)-1-(2-furil)-3-(2-furilmetiltio)propan-1-ona implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos metoxi y el enlace tioéter pueden desempeñar un papel en la unión a estos objetivos, influyendo en las vías biológicas y ejerciendo sus efectos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings:

Biological Activity: The sulfur-containing thioether group in the target compound and analog 4g (from ) enhances COX-2 inhibition compared to oxygenated analogs. Chalcone derivatives (e.g., α-H-HC, 61) exhibit α,β-unsaturated ketones, enabling conjugation-based reactivity (e.g., nucleophilic additions) but may lack the metabolic stability of thioether-containing compounds .

Coordination Chemistry :

- Pyridyl-substituted analogs () form stable coordination complexes with transition metals, suggesting the target compound’s furyl groups could similarly participate in metal binding, albeit with weaker affinity due to furan’s lower basicity compared to pyridine .

Physicochemical Properties: The morpholine-substituted enone () demonstrates increased aqueous solubility, whereas the target compound’s furylmethylthio group likely enhances lipophilicity, impacting membrane permeability in drug design . Hydroxyphenyl analogs (Evidences 9–11) exhibit higher polarity due to phenolic -OH groups, which may improve antioxidant activity but reduce bioavailability compared to sulfur-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.